molecular formula C20H16N6 B6627031 3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

Cat. No.: B6627031
M. Wt: 340.4 g/mol
InChI Key: YQGAMPLVIBJESA-UHFFFAOYSA-N
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Description

3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring with a quinoline moiety, making it a promising candidate for various biological activities.

Properties

IUPAC Name

3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-13-23-24-20-17-10-3-2-9-16(17)19(25-26(13)20)22-12-15-7-4-6-14-8-5-11-21-18(14)15/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGAMPLVIBJESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NCC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinoline Attachment: The quinoline moiety is introduced via nucleophilic substitution reactions, where the triazole intermediate reacts with quinoline derivatives under basic conditions.

    Final Assembly: The final compound is obtained by coupling the triazole-quinoline intermediate with a phthalazine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts such as palladium or copper complexes.

    Solvent Choice: Employing solvents that facilitate the reaction and are easy to remove post-reaction.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions without decomposing the product.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions often conducted under reflux conditions.

Major Products:

    Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.

    Reduced Derivatives: Different reduced forms based on the reducing agent.

    Substituted Compounds: A range of substituted derivatives with varying functional groups.

Scientific Research Applications

3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine involves:

    Molecular Targets: The compound targets DNA and various enzymes involved in cell proliferation.

    Pathways Involved: It intercalates into DNA, disrupting the replication process and inhibiting the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

    [1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    [1,2,4]Triazolo[4,3-a]pyrazine: Studied for its inhibitory activities toward kinases and antiproliferative activities against cancer cell lines.

Uniqueness: 3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine stands out due to its unique combination of a triazole ring with a quinoline moiety, which imparts distinct biological activities and potential therapeutic applications.

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